2-NP-AOZ

描述

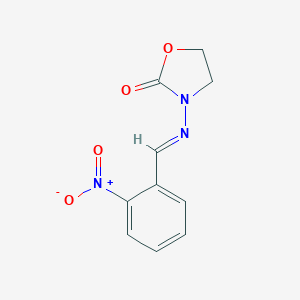

3-(2-Nitrobenzylidenamino)-2-oxazolidinone is a Schiff base compound, which is a class of organic compounds characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. Schiff bases are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and materials science .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Nitrobenzylidenamino)-2-oxazolidinone typically involves the condensation reaction between 2-nitrobenzaldehyde and 2-oxazolidinone. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature conditions. One common method involves the use of an acid catalyst to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of 3-(2-Nitrobenzylidenamino)-2-oxazolidinone may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and solvents is crucial in industrial settings to achieve cost-effective production .

化学反应分析

Optimal Reaction Conditions:

| Parameter | Optimal Value | Source |

|---|---|---|

| HCl concentration | 0.5 M | |

| Temperature | 45°C | |

| Reaction time | 16–18 hours | |

| Derivatization agent | 2-nitrobenzaldehyde |

Stability and Degradation Pathways

This compound exhibits pH-dependent stability and is susceptible to degradation under extreme conditions:

Stability Under Acidic Conditions:

- pH 1–3 : Stable for >24 hours when stored at 4°C.

- pH >4 : Gradual hydrolysis occurs, releasing AOZ and 2-nitrobenzaldehyde derivatives .

Thermal Stability:

Analytical Interactions in Detection Methods

This compound is commonly quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Key parameters include:

LC-MS/MS Transition Parameters:

Cross-Reactivity Profile:

| Compound | Cross-Reactivity (%) | Assay Type |

|---|---|---|

| Furazolidone | 6.6–36.7 | ELISA |

| Nitrofurazone | <1.0 | LC-MS/MS |

| AOZ (parent metabolite) | <0.01 | Immunoassays |

| Low cross-reactivity ensures specificity in complex matrices . |

Role in Metabolite Detection and Quantification

This compound serves as a marker for furazolidone abuse in food safety monitoring. Key validation parameters:

Method Validation Data:

| Parameter | Value (this compound) | Source |

|---|---|---|

| LOD | 0.02–0.25 µg/kg | |

| LOQ | 0.08–1.10 µg/kg | |

| Recovery (spiked) | 89.8–101.9% | |

| RSD | ≤6.5% |

Degradation By-Products and Environmental Impact

Prolonged exposure to UV light or alkaline conditions generates:

- AOZ : Released via hydrolysis of the oxazolidinone ring.

- 2-nitrobenzaldehyde : Forms due to cleavage of the Schiff base linkage .

Environmental Persistence:

| Matrix | Half-Life (days) | Conditions |

|---|---|---|

| Water | 7–14 | pH 7, 25°C |

| Soil | 30–60 | Aerobic, 20°C |

| Limited environmental data available; inferred from structural analogs . |

科学研究应用

Analytical Chemistry

Detection and Quantification of Nitrofurans

One of the primary applications of 2-NP-AOZ is in the detection and quantification of nitrofuran residues in animal tissues. The compound serves as a derivatized standard for high-performance liquid chromatography (HPLC) assays, enabling sensitive detection of furazolidone metabolites.

- Methodology : The enzyme-linked immunosorbent assay (ELISA) has been developed to detect protein-bound AOZ in its 2-nitrophenyl derivative form. This method shows high sensitivity and specificity, making it suitable for screening large batches of samples from animal sources .

| Parameter | Value |

|---|---|

| Detection Limit | 0.025 µg kg⁻¹ |

| Specificity | 98.5% |

| Sensitivity | 100% |

| Sample Size | 370 cultured fish samples |

Biomedical Research

Role in Antimicrobial Studies

This compound is utilized in biomedical research to study the pharmacokinetics and metabolism of nitrofuran drugs. Its derivatization allows researchers to track the metabolic pathways and potential toxicological effects associated with nitrofuran usage.

- Case Study : A study investigated the persistence of this compound in animal tissues over time, highlighting its utility in understanding drug metabolism and residue clearance rates. The findings indicate that monitoring this metabolite can provide insights into the safety and efficacy of nitrofuran treatments .

Food Safety Monitoring

Regulatory Compliance

The presence of nitrofuran residues in food products poses significant health risks; thus, monitoring these residues is crucial for food safety regulations. This compound is instrumental in ensuring compliance with safety standards set by regulatory bodies.

- Application : The ELISA method employing this compound has been validated for use in routine testing for illegal drug use in livestock, ensuring that meat products are safe for consumption .

| Regulatory Standard | Detection Method | Limit |

|---|---|---|

| European Communities | ELISA | 1 µg kg⁻¹ |

| FDA Guidelines | HPLC | Varies by product type |

Research and Development

Emerging Applications

Recent research has explored novel applications of this compound beyond traditional uses. Its potential as a biomarker for monitoring environmental pollutants related to agricultural practices is being investigated.

作用机制

The mechanism of action of 3-(2-Nitrobenzylidenamino)-2-oxazolidinone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of bacterial and fungal growth by disrupting essential cellular processes .

相似化合物的比较

Similar Compounds

3-(2-Nitrobenzylidenamino)-2,4-imidazolidinedione: Similar structure but different ring system.

2-(3-Nitrobenzylideneamino)pyridine: Similar functional groups but different core structure.

Uniqueness

3-(2-Nitrobenzylidenamino)-2-oxazolidinone is unique due to its specific oxazolidinone ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .

生物活性

2-NP-AOZ, or 3-(2-nitrobenzylidenamino)-2-oxazolidinone, is a Schiff base compound derived from the antibiotic furazolidone. This compound has gained attention due to its biological activities, particularly its antimicrobial and potential genotoxic properties. Understanding its biological activity is crucial for assessing its implications in food safety and pharmacology.

The biological activity of this compound is primarily linked to its role as a metabolite of furazolidone. Upon administration, furazolidone is metabolized to form 3-amino-2-oxazolidinone (AOZ), which can then be derivatized to produce this compound through acid hydrolysis and subsequent reaction with o-nitrobenzaldehyde. This transformation is significant as it allows for the detection and quantification of AOZ in biological samples, which is essential in monitoring food safety due to the carcinogenic potential of furazolidone.

Biological Properties

This compound exhibits several notable biological properties:

- Antimicrobial Activity : The compound has demonstrated both antibacterial and antifungal effects, making it relevant in various biological studies and applications in medicinal chemistry.

- Genotoxic Potential : Research indicates that AOZ, and by extension this compound, may possess mutagenic properties. In vitro studies have shown positive responses in the Salmonella/microsome mutagenicity test, particularly when combined with rat liver homogenate, suggesting potential interactions that could lead to DNA damage .

- Enzyme Interactions : The compound may interact with various enzymes involved in drug metabolism, influencing metabolic pathways related to oxidative stress and cellular responses.

Case Study 1: Detection in Food Products

A significant study involved the detection of this compound in poultry products. The research highlighted that AOZ could be released from protein-bound residues of furazolidone under acidic conditions, such as those found in the stomach. This release raises concerns about the consumption of contaminated meat products and the potential health risks associated with AOZ exposure .

Case Study 2: Toxicological Assessments

Further investigations into the toxicological profile of AOZ revealed that it could inhibit monoamine oxidase activity at high doses (IC50 = 3.7 mM). This inhibition suggests a mechanism by which AOZ could contribute to neurotoxic effects, particularly in sensitive populations . Additionally, studies have shown that AOZ can induce chromosomal aberrations in human lymphocytes and micronuclei formation in mouse bone marrow cells, reinforcing its genotoxic potential .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

属性

IUPAC Name |

3-[(E)-(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O4/c14-10-12(5-6-17-10)11-7-8-3-1-2-4-9(8)13(15)16/h1-4,7H,5-6H2/b11-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHYXOGZWSSNLON-YRNVUSSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1N=CC2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC(=O)N1/N=C/C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19687-73-1 | |

| Record name | 2-Oxazolidone, 3-((o-nitrophenyl)methyleneamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019687731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 3-(2-Nitrobenzylidenamino)-2-oxazolidinone a significant compound in food safety?

A: 3-(2-Nitrobenzylidenamino)-2-oxazolidinone (2-NP-AOZ) is a key derivative used in the detection of 3-amino-2-oxazolidinone (AOZ), a metabolite of the antibiotic furazolidone. Furazolidone is banned in many countries, including those in the European Union, due to concerns about potential carcinogenicity. [, ]. Therefore, detecting this compound in food samples, particularly fish and shrimp, serves as an indicator of illegal furazolidone use in livestock, making it crucial for ensuring food safety and regulatory compliance [, ].

Q2: How sensitive and specific are the available methods for detecting this compound, and how do they compare to regulatory limits?

A: ELISA methods developed for this compound detection exhibit high sensitivity, with reported detection limits as low as 0.025 µg/kg []. This sensitivity surpasses the Minimum Required Performance Limits (MRPLs) set by regulatory bodies like the European Communities, which stands at 1 µg/kg for AOZ residues in edible tissues []. Furthermore, these ELISA methods demonstrate excellent specificity for this compound, showing minimal cross-reactivity with similar compounds, thus ensuring accurate and reliable detection of furazolidone misuse in food production [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。